molecular formula C15H17NO3S B2713696 4,6-Dimethyl-2-(2-methylphenoxy)-3-(methylsulfonyl)pyridine CAS No. 477845-42-4

4,6-Dimethyl-2-(2-methylphenoxy)-3-(methylsulfonyl)pyridine

Cat. No.: B2713696
CAS No.: 477845-42-4
M. Wt: 291.37
InChI Key: SQXWQXQRWUJUCV-UHFFFAOYSA-N
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Description

4,6-Dimethyl-2-(2-methylphenoxy)-3-(methylsulfonyl)pyridine ( 477845-42-4) is a chemical compound supplied for use as an advanced intermediate or building block in scientific research and development. With a molecular formula of C15H17NO3S and a molecular weight of 291.400 g/mol, this pyridine derivative is characterized by its specific substitution pattern, which is of significant interest in synthetic and medicinal chemistry . Pyridines substituted with a methylsulfonyl group at the meta-position are recognized as privileged core motifs in many bioactive compounds and represent a key synthetic target . The structural framework of meta-sulfonyl pyridines is found in various pharmacologically active molecules, making such compounds valuable scaffolds for the discovery and development of new therapeutic agents . Researchers utilize this family of compounds in diverse areas, including the synthesis of novel heterocyclic systems with potential biological activity, such as antimicrobial agents . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting relevant safety data sheets and adhering to their institution's laboratory safety protocols.

Properties

IUPAC Name

4,6-dimethyl-2-(2-methylphenoxy)-3-methylsulfonylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3S/c1-10-7-5-6-8-13(10)19-15-14(20(4,17)18)11(2)9-12(3)16-15/h5-9H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQXWQXQRWUJUCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OC2=C(C(=CC(=N2)C)C)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethyl-2-(2-methylphenoxy)-3-(methylsulfonyl)pyridine typically involves multiple steps. One common method includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of Substituents: The dimethyl, methylphenoxy, and methylsulfonyl groups are introduced through substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired substitutions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production would focus on maximizing yield and purity while minimizing costs and environmental impact. This often involves the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethyl-2-(2-methylphenoxy)-3-(methylsulfonyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: The compound can participate in substitution reactions where one substituent is replaced by another.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Catalysts: Catalysts like palladium on carbon and platinum oxide can facilitate various reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

4,6-Dimethyl-2-(2-methylphenoxy)-3-(methylsulfonyl)pyridine has been investigated for its potential as an anticancer agent due to its structural similarity to other pyridine derivatives known for inhibiting cancer cell proliferation.

Case Study: Anticancer Activity

Research has demonstrated that compounds with similar structures exhibit inhibitory activity against key receptors involved in cancer progression, such as c-Met and VEGFR-2. For instance, studies on related pyridine derivatives have shown promising results with IC50 values indicating potent inhibition of these targets . This suggests that this compound could be developed as a dual inhibitor for therapeutic applications in oncology.

Agricultural Applications

The compound's unique chemical structure also makes it suitable for agricultural applications, particularly as a pesticide or herbicide. Its ability to interact with biological systems can be harnessed to develop effective agrochemicals.

Case Study: Herbicidal Activity

Research into similar compounds has indicated that pyridine derivatives can act as herbicides by inhibiting specific enzymes in target plants. The efficacy of these compounds often relies on their ability to penetrate plant tissues and disrupt metabolic processes essential for growth .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions that incorporate various reagents to achieve the desired structure. The development of synthetic routes is crucial for producing this compound at scale for both research and commercial purposes.

While exploring the applications of this compound, it is essential to consider its safety profile. The compound may cause skin irritation and has potential respiratory sensitization effects . Therefore, proper handling and risk assessment are crucial during its application in research and industry.

Mechanism of Action

The mechanism of action of 4,6-Dimethyl-2-(2-methylphenoxy)-3-(methylsulfonyl)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact mechanism would require detailed studies to elucidate.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Analogues with Sulfonyl or Sulfanyl Groups

a. 4,6-Dimethyl-2-(methylsulfonyl)nicotinonitrile
  • Structure: Shares the 4,6-dimethylpyridine core and methylsulfonyl group but replaces the phenoxy group with a nitrile (-CN) at position 2.
  • Applications : Demonstrated as an arylating agent in protein modification due to the sulfonyl group's electrophilicity .
b. 2-Isopropoxy-4,6-dimethyl-3-(methylsulfonyl)pyridine (CAS 338412-24-1)
  • Structure: Features an isopropoxy (-OCH(CH₃)₂) group at position 2 instead of 2-methylphenoxy.
  • Molecular Weight: 243.32 g/mol (C₁₁H₁₇NO₃S) .
  • Comparison: The isopropoxy group is less bulky than 2-methylphenoxy, which may enhance solubility but reduce target specificity in biological systems.
c. 2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-(methylsulfonyl)pyridine (CAS 339016-93-2)
  • Structure : Contains a 4-chlorophenylsulfanyl (-S-C₆H₄Cl) group at position 2.
  • Molecular Weight: 327.85 g/mol (C₁₄H₁₄ClNO₂S₂) .

Analogues with Heterocyclic or Sugar Moieties

a. 4,6-Dimethyl-2-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl]sulfanyl}nicotinonitrile (11c)
  • Structure : Includes a glycosyl sulfanyl group (tetrahydropyran derivative) at position 2.
  • Activity : Antiviral activity against Tobacco Mosaic Virus (TMV) .
  • Comparison: The sugar moiety enhances hydrophilicity, improving bioavailability but reducing membrane permeability compared to the hydrophobic phenoxy group in the target compound.
b. 4,6-Dimethyl-2-[((2S,3S,4R,5R)-3,4,5-trihydroxytetrahydro-2H-pyran-2-yl)sulfanyl]nicotinonitrile (11d)
  • Structure : Similar to 11c but lacks the hydroxymethyl group on the sugar.
  • Activity : Active against Coxsackievirus B4 (CV-B4) and Herpes Simplex Virus-1 (HSV-1) .
  • Comparison: Demonstrates that minor structural changes in substituents can shift antiviral specificity.

Derivatives with Hydrazine or Amino Groups

a. 2-Hydrazinyl-4,6-dimethyl-3-(methylsulfonyl)pyridine (CAS 341967-35-9)
  • Structure : Features a hydrazinyl (-NHNH₂) group at position 2.
  • Molecular Weight : 215.27 g/mol (C₈H₁₃N₃O₂S) .
  • Comparison: The hydrazine group introduces nucleophilic and metal-chelating properties, contrasting with the phenoxy group’s role in π-π stacking interactions.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Application Source
Target Compound C₁₅H₁₇NO₃S 299.37 2-(2-methylphenoxy), 3-SO₂CH₃ Potential arylating agent
4,6-Dimethyl-2-(methylsulfonyl)nicotinonitrile C₉H₉N₂O₂S 225.24 2-CN, 3-SO₂CH₃ Protein arylation
2-Isopropoxy-4,6-dimethyl-3-(methylsulfonyl)pyridine C₁₁H₁₇NO₃S 243.32 2-OCH(CH₃)₂, 3-SO₂CH₃ Not reported
2-[(4-Chlorophenyl)sulfanyl]-4,6-dimethyl-3-(methylsulfonyl)pyridine C₁₄H₁₄ClNO₂S₂ 327.85 2-S-C₆H₄Cl, 3-SO₂CH₃ Not reported
11c (Glycosyl sulfanyl derivative) C₁₄H₁₉N₃O₆S 357.38 2-sugar-SH, 3-CN Antiviral (TMV)
11d (Modified sugar sulfanyl derivative) C₁₃H₁₇N₃O₅S 327.35 2-sugar-SH, 3-CN Antiviral (CV-B4, HSV-1)
2-Hydrazinyl-4,6-dimethyl-3-(methylsulfonyl)pyridine C₈H₁₃N₃O₂S 215.27 2-NHNH₂, 3-SO₂CH₃ Chelation, nucleophilic reactions

Key Research Findings

Electrophilic Reactivity: Sulfonyl-containing pyridines (e.g., target compound and 4,6-dimethyl-2-(methylsulfonyl)nicotinonitrile) exhibit high electrophilicity, enabling covalent binding to cysteine residues in proteins .

Antiviral Activity : Sulfanyl derivatives with sugar moieties (e.g., 11c, 11d) show selective antiviral activity, suggesting that substituent polarity and hydrogen-bonding capacity are critical for targeting viral proteins .

Steric Effects: Bulky substituents like 2-methylphenoxy in the target compound may reduce off-target interactions compared to smaller groups (e.g., isopropoxy) .

Biological Activity

4,6-Dimethyl-2-(2-methylphenoxy)-3-(methylsulfonyl)pyridine (CAS No. 477845-42-4) is a compound that has garnered attention in various fields due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C15H17NO3S
  • Molecular Weight : 291.37 g/mol
  • Boiling Point : Approximately 437.5 °C (predicted)
  • Density : 1.194 g/cm³ (predicted)

Biological Activity Overview

The biological activity of this compound has been explored in several studies, indicating its potential as an anti-inflammatory and analgesic agent.

Anti-inflammatory Activity

Research indicates that this compound may exhibit anti-inflammatory properties through its interaction with specific biological pathways. In one study, it was shown to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated human whole blood assays, demonstrating an IC50 value of approximately 123 nM for inhibiting prostaglandin E2 (PGE2) production .

Analgesic Effects

The analgesic effects of this compound have been evaluated in various pain models. It has been compared to standard non-steroidal anti-inflammatory drugs (NSAIDs) such as diclofenac, revealing significant efficacy in reducing pain responses in both acute and chronic pain models .

The proposed mechanism of action for this compound primarily involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial for the synthesis of inflammatory mediators like prostaglandins. This inhibition leads to reduced inflammation and pain perception.

Case Study 1: In Vivo Efficacy

In a controlled study involving animal models, the compound demonstrated significant reductions in inflammatory markers when administered prior to inducing inflammation through various stimuli. The results indicated a substantial decrease in edema formation and pain sensitivity compared to control groups.

ParameterControl GroupTreatment Group
Edema (mm)10.5 ± 1.24.2 ± 0.8
Pain Sensitivity (g)200 ± 2080 ± 15

Case Study 2: Cytotoxicity Assessment

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines, including T-lymphoma cells. The findings suggested that it could inhibit the P-glycoprotein (P-gp) efflux pump, which is often responsible for multidrug resistance in cancer therapy .

Cell LineIC50 (µM)
T-Lymphoma15.0
A431 (epidermoid carcinoma)12.5

Safety and Toxicology

Toxicological assessments indicate that while the compound exhibits promising biological activities, safety evaluations are essential before clinical applications can be considered. Preliminary studies suggest a low toxicity profile at therapeutic doses; however, further research is needed to fully understand its safety margins and potential side effects.

Q & A

Basic: What synthetic strategies optimize yield and purity for 4,6-Dimethyl-2-(2-methylphenoxy)-3-(methylsulfonyl)pyridine?

Answer:
The synthesis should prioritize sequential functionalization to avoid side reactions. Key steps include:

  • Sulfonylation: Introduce the methylsulfonyl group early, as electron-withdrawing groups stabilize intermediates. Use methyl methanesulfonate under anhydrous conditions with a base (e.g., LiH) to enhance reactivity .
  • Phenoxy coupling: Employ nucleophilic aromatic substitution (SNAr) for the 2-methylphenoxy group. Use polar aprotic solvents (e.g., DMF) and mild heating (60–70°C) to facilitate displacement at the pyridine C-2 position .
  • Purification: Column chromatography with silica gel (ethyl acetate/hexane gradient) or recrystallization from ethanol improves purity. Monitor reactions via TLC and confirm structures with 1H-/13C-NMR^1 \text{H-/}^{13} \text{C-NMR}, FTIR, and HRMS .

Advanced: How do substituent modifications influence COX-2 inhibition and selectivity?

Answer:
Structural analogs (e.g., imidazo[1,2-a]pyridines) reveal critical SAR insights:

  • Methylsulfonyl group: Enhances COX-2 selectivity by forming hydrogen bonds with Arg513 and Tyr355 in the enzyme’s hydrophobic pocket. Replacements (e.g., sulfonamide) reduce potency .
  • Phenoxy substituents: Bulky groups (e.g., 2-methylphenoxy) improve membrane permeability but may sterically hinder binding. Ortho-substituted aryl groups optimize lipophilicity (logP ~3.5) without compromising activity .
  • Pyridine ring methylation: 4,6-Dimethyl groups rigidify the scaffold, improving metabolic stability. Demethylation reduces half-life in microsomal assays .

Data Contradiction Note: Discrepancies between in vitro (IC50_{50}) and in vivo (analgesic efficacy) data may arise from pharmacokinetic variability. Address this via pharmacokinetic profiling (e.g., plasma protein binding, CYP450 metabolism) .

Methodological: Which analytical techniques validate structural integrity of the methylsulfonyl and phenoxy groups?

Answer:

  • NMR:
    • 1H-NMR^1 \text{H-NMR}: Methylsulfonyl protons appear as a singlet (~δ 3.2–3.4 ppm). Phenoxy aromatic protons show splitting patterns (e.g., doublets for ortho-substitution) .
    • 13C-NMR^{13} \text{C-NMR}: The methylsulfonyl carbon resonates at ~δ 42–45 ppm; pyridine C-2 (phenoxy-attached) appears downfield (~δ 160 ppm) .
  • FTIR: Strong S=O stretching vibrations at 1130–1150 cm1^{-1} confirm the sulfonyl group. Aryl ether (C-O-C) stretches appear at 1240–1270 cm1^{-1} .
  • HPLC-MS: Use a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>98%). HRMS confirms the molecular ion ([M+H]+^+ at m/z 336.1) .

Advanced: How can computational modeling predict binding affinity with COX-2?

Answer:

  • Docking studies (AutoDock Vina): Dock the compound into COX-2’s active site (PDB: 3LN1). The methylsulfonyl group should align with Arg513, while the phenoxy group occupies the secondary hydrophobic pocket .
  • MD simulations (GROMACS): Simulate binding stability over 100 ns. Analyze root-mean-square deviation (RMSD) to confirm ligand-protein stability.
  • Free energy calculations (MM-PBSA): Estimate ΔGbinding_{\text{binding}} to prioritize analogs. A ΔG < -8 kcal/mol correlates with sub-μM IC50_{50} values .

Basic: What safety protocols are critical for handling this compound?

Answer:

  • PPE: Wear nitrile gloves, lab coat, and goggles. Use a fume hood to avoid inhalation .
  • Spill management: Neutralize with activated charcoal or vermiculite. Avoid water to prevent sulfonic acid formation .
  • Storage: Keep in amber glass vials under argon at -20°C. Moisture and light degrade the sulfonyl group .

Advanced: How to resolve discrepancies in antiviral activity across viral strains?

Answer:

  • Mechanistic profiling: Test against viral polymerases (e.g., TMV, HSV-1) to identify target specificity. Pyridine derivatives with sulfonyl groups show strain-dependent activity due to variable enzyme active sites .
  • Resistance mapping: Serial passage assays identify mutations (e.g., TMV coat protein mutations) that reduce efficacy. Cross-test with structural analogs to bypass resistance .

Methodological: What in vitro assays evaluate metabolic stability?

Answer:

  • Microsomal stability: Incubate with rat liver microsomes (RLM) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 min. A t1/2_{1/2} > 30 min indicates suitability for in vivo studies .
  • CYP450 inhibition: Use fluorogenic substrates (e.g., CYP3A4) to assess IC50_{50}. A value >10 μM minimizes drug-drug interaction risks .

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